![molecular formula C22H17ClN4O3 B2359660 N-(phényl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acétamide CAS No. 923234-92-8](/img/structure/B2359660.png)

N-(phényl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

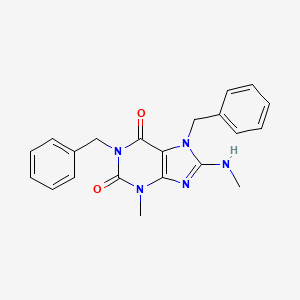

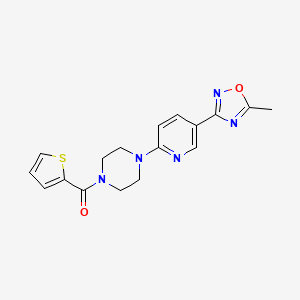

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Ce composé est prometteur dans le domaine de la recherche antibactérienne. Les dérivés de pyrimidine, comme celui en question, ont été étudiés pour leurs propriétés antibactériennes . Ils sont particulièrement efficaces contre les bactéries Gram-positives et Gram-négatives, ce qui les rend précieux dans le développement de nouveaux antibiotiques ou d'adjuvants antibiotiques.

Applications antifongiques

Similaire à ses utilisations antibactériennes, ce composé peut également posséder des propriétés antifongiques. Les dérivés de thiéno[2,3-d]pyrimidin-4(3H)-one ont démontré une activité antifongique supérieure à celle du fluconazole contre les espèces de champignons Candida . Cela suggère un potentiel pour le développement de nouveaux traitements antifongiques.

Perturbation de la résistance aux antimicrobiens

La structure de ce composé indique qu'il pourrait être utile pour perturber la résistance aux antimicrobiens. Les composés qui altèrent le repliement des protéines dans l'espace extracytoplasmique peuvent compromettre plusieurs classes de déterminants de résistance, ce qui en fait un outil important pour lutter contre les infections résistantes aux médicaments .

Recherche sur le cancer

Les dérivés de pyrimidine ont été explorés pour leur potentiel d'inhibition de la croissance des cellules cancéreuses. La structure spécifique de ce composé, avec ses groupes benzyl et phénylacétamide, peut interagir avec certaines cibles biologiques, offrant une voie pour le développement de nouveaux agents anticancéreux .

Inhibition enzymatique

La capacité du composé à inhiber les enzymes pourrait être exploitée pour diverses applications thérapeutiques. Par exemple, l'inhibition d'enzymes comme DsbA, qui est impliquée dans la formation de liaisons disulfure, peut sensibiliser les souches bactériennes multirésistantes aux antibiotiques existants .

Analyse structurale et science des matériaux

La structure moléculaire de composés apparentés, tels que le chlorure de 4-chlorobenzyl, a été déterminée par diffraction des rayons X . Ce type d'analyse structurale est crucial en science des matériaux pour comprendre les propriétés et les applications potentielles de nouveaux composés.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinases (cdks) . CDKs are essential in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .

Mode of Action

It can be inferred from related studies that these types of compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . The interaction with the target leads to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to cell death.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cdks , which are responsible for phosphorylation of key components for cell proliferation . This suggests that the compound could potentially interfere with cell proliferation pathways, leading to inhibition of cell growth and division.

Result of Action

Based on the potential inhibition of cdks , it can be inferred that the compound could potentially lead to inhibition of cell growth and division, potentially leading to cell death.

Propriétés

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c23-16-10-8-15(9-11-16)13-27-21(29)20-18(7-4-12-24-20)26(22(27)30)14-19(28)25-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELADSFTHNRXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)

![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)

![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)